molecular formula C15H17N3O3S B12414349 Carbonic anhydrase inhibitor 3

Carbonic anhydrase inhibitor 3

Cat. No.: B12414349
M. Wt: 319.4 g/mol
InChI Key: HSRTVRBOFWARDD-UHFFFAOYSA-N
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Description

Carbonic anhydrase inhibitors are a class of compounds that suppress the activity of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide and play a crucial role in various physiological processes. Carbonic anhydrase inhibitor 3 is one such compound, known for its potential therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbonic anhydrase inhibitors typically involves the incorporation of sulfonamide groups, which are essential for their inhibitory activity. One common synthetic route includes the reaction of an amine with a sulfonyl chloride to form a sulfonamide. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of carbonic anhydrase inhibitors may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. Purification steps such as crystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Carbonic anhydrase inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Oncology

Recent studies indicate that carbonic anhydrase III may serve as a biomarker for certain cancers, particularly in the context of experimental colitis . Research has shown that CA-III levels significantly decrease in colon tissue and serum during the progression of ulcerative colitis, suggesting its role in tumor biology and inflammation regulation . The ability of CA-III to inhibit inflammatory cytokine secretion from macrophages further supports its potential as a therapeutic target in cancer treatment.

Inflammation Regulation

CA-III functions as an immune regulator by modulating the secretion of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In experiments involving macrophages stimulated with lipopolysaccharide, the presence of CA-III was associated with reduced inflammatory responses, highlighting its potential in treating inflammatory diseases . This property suggests that CA-III could be utilized in developing therapies for conditions characterized by excessive inflammation.

Metabolic Disorders

The inhibition of carbonic anhydrases has been linked to metabolic effects that may be beneficial in treating obesity. Recent advancements in drug design have identified specific inhibitors that target various isoforms of carbonic anhydrases, showing promise in regulating metabolic pathways associated with fat metabolism and energy conversion . These inhibitors can affect pyruvate and fatty acid metabolism, making them potential candidates for anti-obesity therapies.

Case Study 1: Colitis and Cancer Biomarker Potential

In a controlled study involving animal models of ulcerative colitis, researchers measured CA-III levels using enzyme-linked immunosorbent assays. Results indicated a significant correlation between decreasing CA-III levels and disease severity, suggesting its utility as a biomarker for monitoring disease progression and response to treatment .

Case Study 2: Anti-inflammatory Effects

A study on macrophages demonstrated that inhibiting CA-III led to increased secretion of inflammatory cytokines upon stimulation with lipopolysaccharide. This finding underscores the importance of CA-III in immune response modulation and its potential as a therapeutic target for inflammatory diseases .

Comparative Data Table

Application AreaMechanismPotential BenefitsCurrent Research Status
OncologyBiomarker for cancerEarly detection and monitoringOngoing studies on CA-III levels
Inflammation RegulationCytokine inhibitionReduced inflammationActive research on macrophage behavior
Metabolic DisordersModulation of metabolic pathwaysWeight loss and improved metabolic healthDrug development underway

Mechanism of Action

The mechanism of action of carbonic anhydrase inhibitor 3 involves the inhibition of the carbonic anhydrase enzyme. This inhibition occurs through the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate and protons. This mechanism is crucial for its therapeutic effects in conditions like glaucoma and epilepsy .

Comparison with Similar Compounds

Uniqueness: Carbonic anhydrase inhibitor 3 is unique due to its specific binding affinity and selectivity for certain isoforms of the carbonic anhydrase enzyme. This selectivity makes it a valuable tool for studying specific physiological processes and developing targeted therapies .

Biological Activity

Carbonic anhydrase (CA) inhibitors, particularly Carbonic Anhydrase Inhibitor 3 (CAI3), have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of CAI3, highlighting its mechanisms of action, implications in various diseases, and relevant case studies.

Overview of Carbonic Anhydrases

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They play crucial roles in physiological processes such as respiration, acid-base balance, and ion transport. There are several isoforms of carbonic anhydrases, with CAI3 being one of the notable inhibitors that have been studied for various therapeutic potentials.

CAI3 inhibits the activity of carbonic anhydrases by binding to the zinc ion located in the enzyme's active site. This inhibition can disrupt the normal physiological functions mediated by carbonic anhydrases, leading to various biological effects:

  • Regulation of pH : Inhibition of CA can alter bicarbonate levels, affecting cellular pH and ion transport.
  • Induction of Cell Death : Studies have shown that CAI3 can induce ferroptosis in cancer cells by downregulating ferritin heavy chain 1 (FTH1) and upregulating cathepsin B, leading to increased oxidative stress and cell death .
  • Neuroprotective Effects : CA inhibitors have been observed to ameliorate tau toxicity in neurodegenerative models, suggesting a protective role against neurodegeneration .

1. Ewing Sarcoma Treatment

A study investigated the effects of CAI3 on Ewing sarcoma (ES) cells, which overexpress CAII. The results indicated that CAI3 could significantly inhibit cell proliferation and induce apoptosis through ferroptosis mechanisms. The expression levels of FTH1 were downregulated, while cathepsin B was upregulated, highlighting a potential therapeutic pathway for targeting ES .

2. Neurodegenerative Disease Models

Research utilizing zebrafish models demonstrated that CA inhibitors like methazolamide could rescue morphological abnormalities associated with tauopathy. This suggests that CAI3 may have therapeutic potential in treating tau-related neurodegenerative diseases by modulating autophagy pathways independently .

3. Antibacterial Activity

In vitro studies have shown that CAI3 can inhibit bacterial growth by interfering with essential metabolic processes in pathogens such as E. coli. The inhibition of bacterial CAs disrupts their ability to maintain CO2/HCO3− equilibrium, which is critical for their survival .

Data Tables

Here are some summarized findings from various studies on the biological activities of this compound:

Study FocusBiological Activity ObservedKey Findings
Ewing SarcomaInduction of ferroptosisDownregulation of FTH1 and upregulation of cathepsin B
NeuroprotectionAmelioration of tau toxicitySignificant rescue effects in zebrafish models
Antibacterial EffectsInhibition of bacterial growthEffective against E. coli via disruption of bicarbonate transport

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

1-benzyl-1-methyl-3-(3-sulfamoylphenyl)urea

InChI

InChI=1S/C15H17N3O3S/c1-18(11-12-6-3-2-4-7-12)15(19)17-13-8-5-9-14(10-13)22(16,20)21/h2-10H,11H2,1H3,(H,17,19)(H2,16,20,21)

InChI Key

HSRTVRBOFWARDD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N

Origin of Product

United States

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